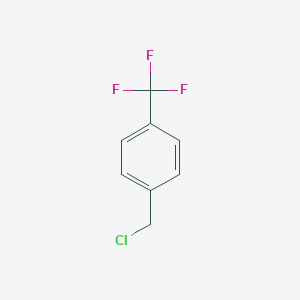

Cloruro de 4-(trifluorometil)bencilo

Descripción general

Descripción

SB-334867 es un antagonista no peptídico selectivo del subtipo de receptor de orexina OX1. Fue el primer compuesto desarrollado con alta selectividad para OX1 sobre los receptores OX2, mostrando alrededor de 50 veces más selectividad . Este compuesto ha sido fundamental en el estudio de la regulación orexinérgica de varios procesos fisiológicos, incluyendo el apetito, el sueño y la adicción .

Aplicaciones Científicas De Investigación

SB-334867 se ha utilizado ampliamente en la investigación científica para estudiar el papel de los receptores de orexina en varios procesos fisiológicos . Algunas de sus aplicaciones clave incluyen:

Mecanismo De Acción

SB-334867 ejerce sus efectos uniéndose selectivamente y antagonizando el subtipo de receptor de orexina OX1 . Esto previene la unión de la orexina-A, un neuropéptido que normalmente activa el receptor, inhibiendo así las vías de señalización descendentes involucradas en varios procesos fisiológicos . Se ha demostrado que el compuesto reduce la ingesta de alimentos, bloquea el efecto hiperfágico de la orexina-A y produce efectos sedantes en modelos animales .

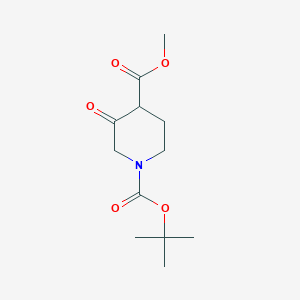

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de SB-334867 implica la formación de un derivado de urea. Los pasos clave incluyen la reacción de 1,5-naftiridin-4-amina con cloruro de 2-metilbenzoxazol-6-carbonilo para formar el compuesto de urea deseado . Las condiciones de reacción típicamente involucran el uso de una base como trietilamina en un solvente orgánico como diclorometano .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para SB-334867 no están ampliamente documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para obtener rendimientos y pureza más altos, así como garantizar que el proceso sea rentable y respetuoso con el medio ambiente .

Análisis De Reacciones Químicas

Tipos de Reacciones

SB-334867 principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos como la amina y las unidades de urea .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y reacciones de SB-334867 incluyen bases como trietilamina, solventes como diclorometano y agentes acilantes como los cloruros de carbonilo .

Productos Principales

El producto principal formado a partir de la síntesis de SB-334867 es el propio derivado de urea. Las reacciones adicionales pueden conducir a varios derivados sustituidos dependiendo de los reactivos y condiciones utilizados .

Comparación Con Compuestos Similares

Compuestos Similares

Algunos compuestos similares a SB-334867 incluyen:

Suvorexant: Un antagonista dual del receptor de orexina utilizado clínicamente para el tratamiento del insomnio.

Lemborexant: Otro antagonista dual del receptor de orexina con aplicaciones similares a suvorexant.

Unicidad

SB-334867 es único en su alta selectividad para el receptor OX1 sobre el receptor OX2, convirtiéndolo en una herramienta valiosa para estudiar las funciones específicas de OX1 en varios procesos fisiológicos . Su capacidad para cruzar la barrera hematoencefálica y producir efectos significativos en modelos animales destaca aún más su importancia en la investigación .

Propiedades

IUPAC Name |

1-(chloromethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHDHQVROPEJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239870 | |

| Record name | p-Trifluoromethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-99-1 | |

| Record name | p-Trifluoromethylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Trifluoromethylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)benzyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

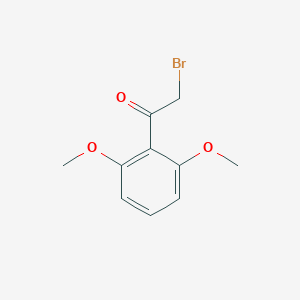

Feasible Synthetic Routes

Q1: How is 4-(trifluoromethyl)benzyl chloride utilized in the synthesis of dithiocarbamates, and what structural information about the resulting compounds was obtained?

A1: 4-(trifluoromethyl)benzyl chloride serves as a key starting material in the synthesis of a series of novel dithiocarbamates. The synthesis involves reacting 4-(trifluoromethyl)benzyl chloride with various sodium salts of N,N-disubstituted dithiocarbamic acids []. This reaction yields a diverse library of dithiocarbamate derivatives, expanding the structural diversity for exploring their biological activities.

Q2: What is the significance of evaluating these novel dithiocarbamates for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?

A2: Inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing Alzheimer's disease. These enzymes break down the neurotransmitter acetylcholine, which is crucial for learning and memory. By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, potentially alleviating the cognitive decline associated with Alzheimer's disease [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B57487.png)

![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)

![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)